methyl(5-methylhexyl)amine hydrochloride
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Overview
Description
Methyl(5-methylhexyl)amine hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of methylamine, where one of the hydrogen atoms is replaced by a 5-methylhexyl group. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(5-methylhexyl)amine hydrochloride can be synthesized through the alkylation of methylamine with 5-methylhexyl halides. The reaction is typically carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3NH2+CH3(CH2)4CH2X→CH3(CH2)4CH2NHCH3+HX
where X is a halide (e.g., Cl, Br).
Industrial Production Methods
On an industrial scale, the production of this compound involves the reaction of methylamine with 5-methylhexyl chloride in a continuous flow reactor. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently purified by recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl(5-methylhexyl)amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
Methyl(5-methylhexyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl(5-methylhexyl)amine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes that facilitate biochemical reactions. Additionally, it can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methylamine: The simplest primary amine, with a single methyl group attached to the nitrogen atom.
Ethylamine: Similar to methylamine but with an ethyl group instead of a methyl group.
Dimethylamine: Contains two methyl groups attached to the nitrogen atom.
Trimethylamine: Contains three methyl groups attached to the nitrogen atom.
Uniqueness
Methyl(5-methylhexyl)amine hydrochloride is unique due to the presence of the 5-methylhexyl group, which imparts distinct chemical and physical properties compared to simpler amines. This structural feature enhances its solubility, stability, and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
2751614-77-2 |
---|---|
Molecular Formula |
C8H20ClN |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
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